molecular formula C17H13ClN2O2S2 B2927311 5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 710945-72-5

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No.: B2927311
CAS No.: 710945-72-5
M. Wt: 376.87
InChI Key: GANPADKZUKFRKF-UHFFFAOYSA-N
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Description

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole and benzothiophene moieties. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzothiophene moiety can be synthesized through the cyclization of a suitable precursor, such as a 2-mercaptobenzothiophene derivative . The final step involves the sulfonation of the benzothiophene moiety and subsequent coupling with the indole derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of indole and benzothiophene moieties, along with the sulfonamide group, makes it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c1-10-14-9-12(18)2-5-16(14)23-17(10)24(21,22)20-13-3-4-15-11(8-13)6-7-19-15/h2-9,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPADKZUKFRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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